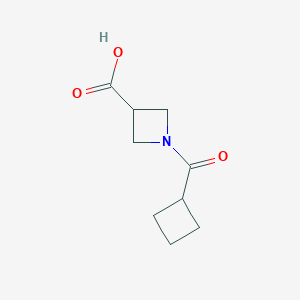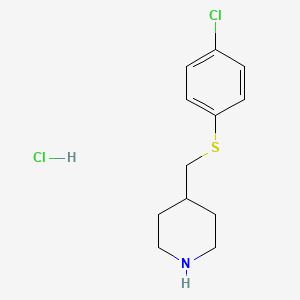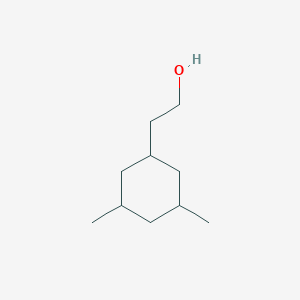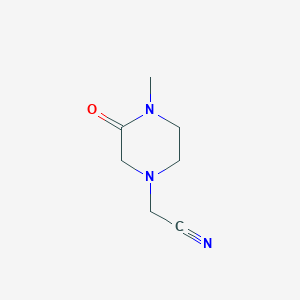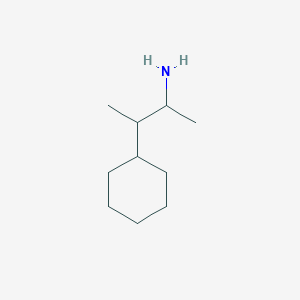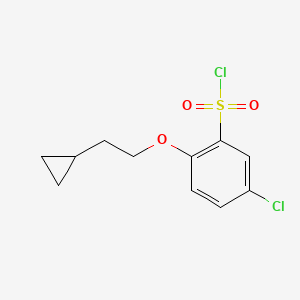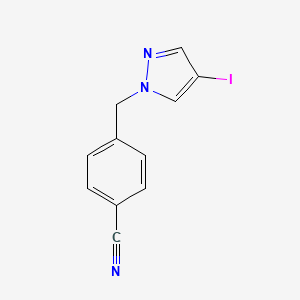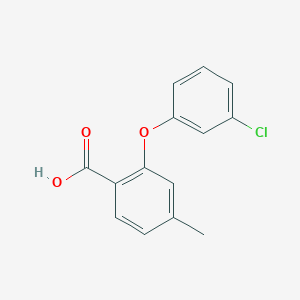
2-(3-Chlorophenoxy)-4-methylbenzoic acid
Vue d'ensemble
Description
2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It has been used in various studies for its properties .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenoxy)propionic acid is C9H9ClO3 . The IUPAC Standard InChIKey is YNTJKQDWYXUTLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Chlorophenoxy)propionic acid is 200.619 . It has a melting point of 113-115 °C (lit.) .Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
- Research has been conducted on the molecular structure, FT-IR, hyperpolarizability, NBO analysis, HOMO and LUMO analysis of chlorophenyl methylbenzoate derivatives. These studies focus on synthesizing compounds and analyzing their structural and electronic properties using various spectroscopic methods and computational analyses. The findings have implications for understanding the electronic properties and reactivity of such compounds, potentially contributing to the development of materials with specific optical or electronic properties (Chidan Kumar et al., 2014).
Environmental Degradation
- The electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides has been studied, indicating the effectiveness of certain electrochemical methods in breaking down these compounds in acidic aqueous mediums. This research is vital for environmental remediation efforts, particularly in treating water contaminated with herbicide residues (Brillas et al., 2003).
Dioxin Formation Insights
- Investigations into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors have provided new insights. These studies are critical for understanding the environmental impact and risks associated with chlorophenol compounds and for developing strategies to mitigate the formation of harmful dioxins (Pan et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWMSHYUDLRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
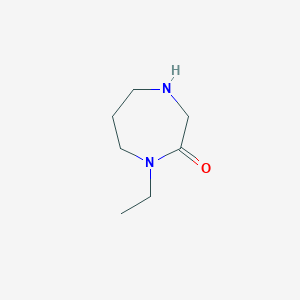
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)
